Home > Products > Screening Compounds P146256 > 8,11,14-Eicosatrienoic acid
8,11,14-Eicosatrienoic acid - 7324-41-6

8,11,14-Eicosatrienoic acid

Catalog Number: EVT-384032
CAS Number: 7324-41-6
Molecular Formula: C20H34O2
Molecular Weight: 306.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Eicosa-8,11,14 trienoic acid is a natural product found in Mortierella alpina, Punica granatum, and other organisms with data available.
A 20-carbon-chain fatty acid, unsaturated at positions 8, 11, and 14. It differs from arachidonic acid, 5,8,11,14-eicosatetraenoic acid, only at position 5.
Overview

8,11,14-Eicosatrienoic acid, also known as dihomo-γ-linolenic acid, is a polyunsaturated fatty acid belonging to the omega-6 family. It has the molecular formula C20H34O2\text{C}_{20}\text{H}_{34}\text{O}_2 and a molecular weight of approximately 306.49 g/mol. This fatty acid is significant in biological systems due to its role as a precursor for various eicosanoids, which are signaling molecules that play critical roles in inflammation and other physiological processes.

Source

8,11,14-Eicosatrienoic acid is primarily derived from dietary sources rich in omega-6 fatty acids, such as certain vegetable oils (e.g., evening primrose oil and borage oil). It can also be synthesized endogenously from linoleic acid through the action of specific desaturase enzymes. The compound is present in various animal tissues and is involved in multiple metabolic pathways.

Classification

8,11,14-Eicosatrienoic acid is classified as an omega-6 fatty acid due to the position of its first double bond relative to the terminal methyl group. It is categorized under long-chain polyunsaturated fatty acids, which are known for their complex roles in cellular function and signaling.

Synthesis Analysis

Methods

The synthesis of 8,11,14-eicosatrienoic acid can be achieved through several methods:

  1. Chemical Synthesis: Traditional organic synthesis methods involve the use of specific reagents to introduce double bonds at designated positions on a carbon chain. For example, the synthesis can include the deoxygenation of epoxide precursors using lithium diphenylphosphide followed by quaternization with methyl iodide to yield the desired fatty acid .
  2. Biological Synthesis: In vivo synthesis occurs via the metabolism of linoleic acid through a series of desaturation and elongation reactions mediated by enzymes such as delta-6-desaturase and elongase. This pathway leads to the formation of 8,11,14-eicosatrienoic acid from linoleic acid .

Technical Details

The chemical synthesis often requires precise control over reaction conditions (e.g., temperature, pressure) to ensure high yields and purity. Analytical techniques such as gas chromatography are employed to assess the purity of synthesized products.

Molecular Structure Analysis

Structure

The molecular structure of 8,11,14-eicosatrienoic acid features:

  • A long hydrocarbon chain consisting of 20 carbon atoms.
  • Three double bonds located at positions 8, 11, and 14.
  • The presence of a carboxylic acid functional group at one end.

Data

  • Molecular Formula: C20H34O2\text{C}_{20}\text{H}_{34}\text{O}_2
  • Molecular Weight: 306.49 g/mol
  • CAS Number: 1783-84-2
  • Physical State: Liquid at room temperature
  • Boiling Point: Approximately 200 °C
  • Flash Point: 62 °C
  • Refractive Index: 1.48 .
Chemical Reactions Analysis

Reactions

8,11,14-Eicosatrienoic acid participates in various biochemical reactions:

  1. Conversion to Eicosanoids: It serves as a substrate for cyclooxygenases and lipoxygenases, leading to the production of anti-inflammatory eicosanoids such as prostaglandins and leukotrienes that are crucial for regulating inflammation and immune responses .
  2. Epoxidation Reactions: Under certain conditions, it can be converted into epoxyeicosatrienoic acids through enzymatic reactions involving cytochrome P450 enzymes .

Technical Details

The reactions involving this fatty acid are often studied using enzyme kinetics and metabolic profiling techniques to understand their implications in health and disease.

Mechanism of Action

Process

The mechanism by which 8,11,14-eicosatrienoic acid exerts its effects involves its conversion into bioactive lipid mediators that modulate various physiological processes:

  1. Anti-inflammatory Effects: The eicosanoid metabolites derived from 8,11,14-eicosatrienoic acid generally exhibit anti-inflammatory properties that counteract those produced from arachidonic acid .
  2. Cell Signaling: These metabolites participate in cell signaling pathways that regulate processes such as cell proliferation and apoptosis.

Data

Research indicates that the balance between eicosanoids derived from arachidonic acid and those from 8,11,14-eicosatrienoic acid is crucial for maintaining homeostasis in inflammatory responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to light yellow clear liquid.
  • Storage Conditions: Should be stored under inert gas at low temperatures (-20 °C) to prevent degradation due to light or air exposure .

Chemical Properties

  • Stability: Sensitive to heat and light; thus requires careful handling.
  • Solubility: Soluble in organic solvents but less so in water.

Relevant analyses often include assessments of its stability under various environmental conditions and its reactivity with other biochemical substrates.

Applications

Scientific Uses

8,11,14-Eicosatrienoic acid has several applications in scientific research:

  1. Nutritional Studies: Investigated for its potential health benefits related to cardiovascular health due to its role in producing anti-inflammatory eicosanoids.
  2. Pharmacological Research: Explored for therapeutic applications in managing inflammatory diseases due to its competitive inhibition against arachidonic acid metabolism.
  3. Ecotoxicology Studies: Used in studies examining its effects on marine organisms, particularly regarding reproductive processes such as spawning induction .
Biosynthesis and Metabolic Pathways

Enzymatic Elongation of γ-Linolenic Acid to 8,11,14-Eicosatrienoic Acid

8,11,14-Eicosatrienoic acid (dihomo-γ-linolenic acid, DGLA) is synthesized through a conserved metabolic pathway initiating with γ-linolenic acid (GLA; 18:3n-6). The rate-limiting step involves elongation by microsomal enzyme complexes, specifically the ELOVL5 and ELOVL6 elongases. These enzymes catalyze the addition of two carbon units to GLA’s carboxyl terminus, forming DGLA (20:3n-6) via a four-step mechanism: condensation, reduction, dehydration, and reduction. This process occurs predominantly in the endoplasmic reticulum of hepatic and epidermal cells [2] [4].

Key biochemical characteristics of this elongation include:

  • Cofactor dependence: NADPH serves as an essential reductant.
  • Substrate specificity: The ELOVL enzymes exhibit higher affinity for Δ6-desaturated substrates like GLA than for saturated or monounsaturated fatty acids.
  • Competitive inhibition: Arachidonic acid (AA; 20:4n-6), the downstream product of DGLA desaturation, suppresses elongation activity by 40–60% in rat liver microsomes, indicating feedback regulation [4].

Comparative studies in hepatocytes versus hepatoma (HTC) cells reveal tissue-specific disparities. Normal rat hepatocytes efficiently convert GLA to DGLA, with 85–90% substrate utilization within 6 hours. In contrast, HTC cells exhibit 50% lower DGLA synthesis despite higher GLA uptake, suggesting malignant transformation disrupts elongation efficiency [4].

Table 1: Enzymatic Steps in DGLA Biosynthesis

SubstrateProductEnzymeCofactorsInhibitors
γ-Linolenic acid (18:3n-6)8,11,14-Eicosatrienoic acid (20:3n-6)ELOVL5/ELOVL6NADPH, ATPArachidonic acid

Role of Fatty Acid Desaturases in Arachidonic Acid Precursor Synthesis

DGLA serves as the direct substrate for Δ5-desaturase (D5D; FADS1 gene product), which introduces a cis-double bond between carbons 5–6 to form AA (20:4n-6). This enzyme is a membrane-bound, oxygen-dependent desaturase requiring cytochrome b5 reductase and molecular oxygen. D5D exhibits a Km of 12–18 μM for DGLA in mammalian microsomes, with optimal activity at pH 7.2 [2] [7].

Competition exists between n-6 and n-3 pathways:

  • DGLA (n-6) and eicosapentaenoic acid (EPA; 20:5n-3) compete for D5D binding, with DGLA having a 2.3-fold higher affinity.
  • Cytosolic activators: Hepatic Δ5-desaturation efficiency increases 70–90% in the presence of cytosolic fractions (CF), which sequester AA to prevent product inhibition. CF contains heat-labile proteins (>30 kDa) that specifically bind AA but not γ-linolenic acid [2].

Notably, DGLA can undergo alternative fates:

  • Cyclooxygenase metabolism: Forms series-1 prostaglandins (e.g., PGE1), which exhibit anti-inflammatory effects.
  • β-oxidation: In mitochondria/peroxisomes, limiting substrate availability for desaturation.
  • Epoxygenase conversion: CYP450 enzymes generate epoxy-eicosatrienoic acids (EETs) with vasoregulatory functions [7].

Regulatory Mechanisms of Δ5-Desaturase Activity on Substrate Competition

Δ5-desaturase activity is modulated by nutritional, hormonal, and cellular factors:

  • Cytosolic regulation: A proteinaceous cytosolic fraction (CF) maintains D5D activity by binding AA, reducing feedback inhibition. When CF is depleted, AA inhibits D5D by 60–80%. Preincubation of CF with AA abolishes this protective effect, confirming specific binding [2] [4].
  • Transcriptional control: Insulin and glucagon regulate FADS1 expression. Insulin upregulates D5D mRNA 3-fold in hepatocytes, while glucagon suppresses it.
  • Dietary inhibitors: cis-isomers of octadecenoic acid (18:1) inhibit D5D. Positional isomers exert variable effects:
  • Δ8-18:1 causes 75% inhibition (strongest)
  • Δ3-18:1 causes 15% inhibition (weakest) [8]
  • Oncogenic dysregulation: Hepatoma cells show 50% lower DGLA→AA conversion than normal hepatocytes due to defective substrate channeling, not reduced D5D expression. This results in DGLA accumulation and reduced eicosanoid synthesis [4].

Table 2: Regulatory Factors Influencing Δ5-Desaturase Activity

RegulatorEffect on D5DMechanismBiological Impact
Cytosolic fraction (CF)↑ Activity (70–90%)Binds arachidonic acid, preventing feedback inhibitionEnsures DGLA flux to AA
Δ8-cis-18:1↓ Activity (75%)Competitive inhibition at enzyme active siteSuppresses AA synthesis
Insulin↑ Gene expressionTranscriptional activation via SREBP-1cEnhances LC-PUFA production
Arachidonic acid↓ Activity (60–80%)Product inhibitionLimits AA overaccumulation

Therapeutic implications: Colon cancer cells (HCA-7) with D5D knockdown show 3-fold increased DGLA accumulation. This elevates COX-mediated DGLA peroxidation, generating 8-hydroxyoctanoic acid (0.5–1.0 μM), which induces apoptosis and sensitizes tumors to chemotherapy [3].

Properties

CAS Number

7324-41-6

Product Name

8,11,14-Eicosatrienoic acid

IUPAC Name

icosa-8,11,14-trienoic acid

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)

InChI Key

HOBAELRKJCKHQD-UHFFFAOYSA-N

SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)O

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.